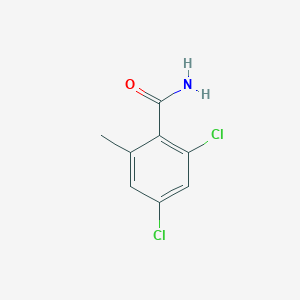

2,4-Dichloro-6-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEDGRKNPQMLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371080 | |

| Record name | 2,4-dichloro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-27-0 | |

| Record name | 2,4-dichloro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzamide (CAS: 175278-27-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-methylbenzamide is a substituted aromatic amide whose specific applications and biological functions are not extensively documented in public literature, positioning it as a novel scaffold for discovery research. This guide provides a comprehensive technical overview, including its physicochemical properties, a robust, field-tested protocol for its synthesis and characterization, and an expert analysis of its potential applications based on the known bioactivities of structurally related dichlorobenzamides. By grounding our discussion in established chemical principles and analogous compound data, this document serves as a foundational resource for researchers seeking to explore the therapeutic or agrochemical potential of this molecule.

Introduction and Molecular Overview

This compound, identified by CAS number 175278-27-0, is a small molecule belonging to the halogenated benzamide class. Its structure features a benzene ring substituted with two chlorine atoms, a methyl group, and a primary amide group. This specific arrangement of functional groups—particularly the ortho-methyl and ortho-chloro substituents flanking the amide—creates significant steric hindrance that can dictate its reactivity, receptor binding affinity, and metabolic stability.

While direct research on this specific isomer is sparse, the broader class of dichlorobenzamides has been investigated for various biological activities, including herbicidal[1][2] and potential anticancer applications through mechanisms like the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[3][4] This guide synthesizes available data on precursors and analogs to provide a scientifically rigorous and practical framework for its investigation.

Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 175278-27-0 | AK Scientific, Inc. |

| Molecular Formula | C₈H₇Cl₂NO | AK Scientific, Inc. |

| Molecular Weight | 204.05 g/mol | AK Scientific, Inc. |

| IUPAC Name | This compound | Computed |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)N)Cl)Cl | Computed |

| Polar Surface Area | 43.09 Ų | Computed |

| LogP (Predicted) | 2.8 - 3.1 | Computed |

| Hydrogen Bond Donors | 1 | Computed |

| Hydrogen Bond Acceptors | 1 | Computed |

Table 1: Key identifiers and computed physicochemical properties of this compound.

Proposed Synthesis and Characterization Workflow

The synthesis of a primary benzamide is most classically and reliably achieved through the amidation of its corresponding acyl chloride. This section details a two-step, self-validating protocol starting from the commercially available 2,4-dichloro-6-methylbenzoic acid.

Rationale for Synthetic Strategy

The chosen pathway involves two high-yielding, well-documented reaction classes:

-

Acyl Chloride Formation: Conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) is a standard and efficient procedure.[5][6] The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), ensuring high conversion.

-

Amidation: The subsequent reaction of the highly electrophilic acyl chloride with an ammonia source is typically rapid and exothermic.[7][8][9] Using aqueous ammonia or ammonium chloride provides a safe and practical source of the nucleophile.[9][10]

This two-step approach is robust, scalable, and avoids harsh conditions that could lead to unwanted side reactions on the aromatic ring.

Visualized Synthesis Workflow

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-6-methylbenzoyl Chloride (Intermediate)

-

Materials:

-

2,4-Dichloro-6-methylbenzoic acid (1.0 eq)[11]

-

Thionyl chloride (SOCl₂) (3.0-5.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

-

Anhydrous Toluene (as solvent, optional for azeotropic removal)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 2,4-dichloro-6-methylbenzoic acid.

-

Add thionyl chloride slowly via an addition funnel.

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction by observing the cessation of HCl and SO₂ gas evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-distilled (azeotroped) twice.[12]

-

The resulting crude 2,4-dichloro-6-methylbenzoyl chloride, typically a yellow to brown oil or low-melting solid, can be used directly in the next step without further purification.

-

Protocol 2: Synthesis of this compound (Final Product)

-

Materials:

-

Crude 2,4-dichloro-6-methylbenzoyl chloride (1.0 eq)

-

Concentrated aqueous ammonia (NH₄OH, 28-30%) (excess, ~10 eq)

-

Dichloromethane (DCM) or Diethyl Ether

-

Deionized water

-

-

Procedure:

-

Dissolve the crude acyl chloride in a minimal amount of DCM in a flask.

-

In a separate, larger beaker or flask, place the concentrated aqueous ammonia and cool it in an ice bath to 0-5°C.

-

Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. This reaction is highly exothermic and produces a white precipitate (the product and ammonium chloride).[7][9]

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes, letting it slowly warm to room temperature.

-

Filter the resulting solid precipitate using a Büchner funnel.

-

Wash the solid thoroughly with cold deionized water to remove ammonium chloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a white or off-white solid.

-

Dry the purified product under vacuum.

-

Anticipated Spectroscopic Data for Characterization

-

¹H NMR: Expect distinct signals for the two aromatic protons, the methyl group protons (singlet, ~2.4 ppm), and two broad signals for the -NH₂ protons (exchangeable with D₂O, ~7.5-8.0 ppm).

-

¹³C NMR: Expect signals for the carbonyl carbon (~168-170 ppm), the methyl carbon (~20 ppm), and the six aromatic carbons, with those bonded to chlorine showing characteristic shifts.

-

FTIR (cm⁻¹): Key peaks should include two N-H stretches (~3350 and 3180 cm⁻¹), a strong C=O stretch (~1660 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z 203, with a characteristic isotopic pattern (M, M+2, M+4) due to the two chlorine atoms.

Potential Applications and Mechanistic Insights (Hypothetical)

Based on the activities of structurally similar compounds, we can postulate several research avenues for this compound.

As a Potential Herbicidal Agent

Causality: Many commercial and experimental herbicides are benzamide derivatives.[2][13] For instance, 2,6-dichlorobenzamide is a known metabolite of the herbicide dichlobenil, which acts by inhibiting cellulose synthesis.[1][14] The structural motif of a dichlorinated aromatic ring coupled to an amide is critical for this class of activity. The specific substitution pattern of this compound may offer a unique spectrum of activity or improved crop selectivity.

As a Potential IMP Dehydrogenase (IMPDH) Inhibitor

Mechanistic Hypothesis: IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a key target for anticancer and antiviral therapies.[15] Benzamide riboside acts as a prodrug that is metabolized intracellularly to an NAD analog, which then inhibits IMPDH.[3][4] It is plausible that this compound could act as a direct, non-nucleoside inhibitor of IMPDH. The dichlorinated phenyl ring could occupy the nicotinamide-binding subsite of the enzyme, while the amide group forms critical hydrogen bonds.

Caption: Hypothetical mechanism of action via IMPDH inhibition.

Safety and Handling

As with any novel research chemical, this compound should be handled with care by technically qualified personnel. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

While this compound remains an understudied molecule, its chemical structure suggests significant potential for discovery in both agrochemical and pharmaceutical research. This guide provides the necessary foundational knowledge for its synthesis, characterization, and informed exploration. The detailed protocols are designed to be self-validating and robust, empowering researchers to confidently produce and investigate this compound. Future studies should focus on screening this molecule in relevant biological assays, such as herbicidal panels and enzyme inhibition assays for targets like IMPDH, to unlock its full potential.

References

- CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.

-

Preparation method for 2-4-6-trimethylbenzoyl chloride. Eureka | Patsnap. [Link]

-

AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. An experimental handbook for pharmaceutical organic chemistry-i. [Link]

-

WO/2021/179553 USE OF N-BENZYLBENZAMIDE COMPOUND AS HERBICIDE. WIPO. [Link]

-

2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183. PubChem. [Link]

-

2,4-dichloro-n-methylbenzamide (C8H7Cl2NO). PubChem. [Link]

-

How Do Acyl Chlorides Form Primary and Secondary Amides? YouTube. [Link]

-

The practical synthesis of a methylenebisphosphonate analogue of benzamide adenine dinucleotide: inhibition of human inosine monophosphate dehydrogenase (type I and II). PubMed. [Link]

-

Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. MDPI. [Link]

-

Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

-

2,4-Dichloro-N-methylbenzamide. SpectraBase. [Link]

- WO2017102275A1 - Benzamide compounds and their use as herbicides.

- CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

reaction between acyl chlorides and ammonia - addition / elimination. Chemguide. [Link]

-

Metabolism of the novel IMP dehydrogenase inhibitor benzamide riboside. PubMed. [Link]

-

Acid Chloride + Ammonia = Amide (Mechanism). YouTube. [Link]

-

IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. [Link]

-

2,4-Dichloro-6-methylbenzoic acid | C8H6Cl2O2 | CID 243412. PubChem. [Link]

-

Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. [Link]

-

Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. PubMed. [Link]

-

Cytotoxicity of a new IMP dehydrogenase inhibitor, benzamide riboside, to human myelogenous leukemia K562 cells. PubMed. [Link]

-

(PDF) Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. ResearchGate. [Link]

-

(PDF) 2,4-Dichloro-N-p-tolylbenzamide. ResearchGate. [Link]

-

2,6-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 13649682. PubChem. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Dichlobenil | C7H3Cl2N | CID 3031. PubChem. [Link]

-

Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. [Link]

-

Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ResearchGate. [Link]

-

2,4-Dichloro-6-methylphenol | C7H6Cl2O | CID 15292. PubChem. [Link]

-

Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. MDPI. [Link]

-

mesitoic acid. Organic Syntheses Procedure. [Link]

-

Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. ACS Publications. [Link]

-

Para dichlorobenzene. BYJU'S. [Link]

-

Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. PrepChem.com. [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

-

Synthesis, biological and antioxidant activity of new diamides derived from sulfonamide drug and local anesthesia. ResearchGate. [Link]

-

2,6-Dichlorotoluene | C7H6Cl2 | CID 8368. PubChem. [Link]

-

2-Chloro-6-methylbenzoic acid | C8H7ClO2 | CID 88870. PubChem. [Link]

-

2,4-Dichloro-benzylalcohol. SpectraBase. [Link]

Sources

- 1. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2017102275A1 - Benzamide compounds and their use as herbicides - Google Patents [patents.google.com]

- 3. Metabolism of the novel IMP dehydrogenase inhibitor benzamide riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. globalconference.info [globalconference.info]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]

- 11. 2,4-Dichloro-6-methylbenzoic acid | C8H6Cl2O2 | CID 243412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Multifaceted Therapeutic Potential of Substituted Benzamides: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Versatility of a Privileged Scaffold

The benzamide moiety represents a classic example of a "privileged scaffold" in medicinal chemistry—a core molecular structure that is capable of binding to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. From the early days of bioisosteric replacement to the current era of targeted therapies, substituted benzamides have given rise to crucial medications in psychiatry, oncology, and gastroenterology. This guide provides an in-depth technical exploration of the major biological activities of substituted benzamides, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, provide actionable protocols for preclinical evaluation, and synthesize the structure-activity relationships that govern the therapeutic potential of this remarkable chemical class.

I. The Neuroleptic Landscape: Modulating Dopaminergic Pathways

The mid-20th century marked the advent of substituted benzamides in neuropsychiatry, revolutionizing the treatment of psychotic disorders.[1] These compounds primarily exert their effects by modulating dopaminergic neurotransmission, with a particular focus on the dopamine D2 and D3 receptors.

A. Mechanism of Action: Selective Dopamine Receptor Antagonism

The antipsychotic efficacy of benzamides like sulpiride and amisulpride is principally attributed to their antagonist activity at dopamine D2 receptors, particularly within the mesolimbic pathway.[2] Hyperactivity in this neural circuit is strongly correlated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] By blocking these postsynaptic D2 receptors, benzamide derivatives inhibit the downstream signaling cascade, thereby reducing excessive dopaminergic activity.[2]

A key characteristic of many atypical antipsychotic benzamides is their selectivity. For instance, amisulpride demonstrates a high affinity for presynaptic D2/D3 autoreceptors at low doses.[3] Blockade of these autoreceptors, which normally provide negative feedback on dopamine synthesis and release, leads to an increase in dopaminergic transmission.[3][4] This paradoxical effect is thought to contribute to the observed efficacy of low-dose amisulpride in treating the negative symptoms of schizophrenia and dysthymia.[3] At higher doses, the postsynaptic D2 receptor antagonism predominates, leading to the antipsychotic effect.[3]

The signaling cascade initiated by D2 receptor activation is complex and multifaceted. As Gi/o-coupled receptors, their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[4] Furthermore, D2 receptor signaling can influence neuronal excitability by modulating ion channels, such as suppressing L-type Ca2+ currents through a Gβγ–phospholipase C–IP3–calcineurin pathway.[[“]] Recent research also highlights the role of β-arrestin2-dependent pathways in D2 receptor signaling, opening new avenues for the development of functionally selective ligands.[6]

B. Structure-Activity Relationship (SAR) for Antipsychotic Benzamides

The neuroleptic activity of substituted benzamides is highly dependent on their chemical structure. Key SAR insights include:

-

Chirality: The antipsychotic activity often resides in a single enantiomer. For instance, the S-enantiomer of amisulpride exhibits a nearly 40-fold higher affinity for the D2 receptor compared to the R-enantiomer.[7]

-

Amide Substitution: The nature of the substituent on the amide nitrogen is critical. A pyrrolidinyl ring, as seen in amisulpride, is a common feature that contributes to high D2/D3 receptor affinity.

-

Aromatic Ring Substitution: The pattern of substitution on the benzamide ring influences potency and receptor selectivity. Electron-donating groups, such as methoxy, are often found in potent D2 antagonists.

-

Polypharmacology: Newer benzamide derivatives have been designed to interact with multiple receptor types, such as serotonin 5-HT1A and 5-HT2A receptors, to achieve an atypical antipsychotic profile with a reduced risk of extrapyramidal side effects.[2] Interestingly, for some benzamides, the R-enantiomer, which has low affinity for D2 receptors, may bind to other receptors like the 5-HT7 receptor, contributing to the overall pharmacological profile of the racemic drug.[7]

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |

| Compound 6a | 1.4 | 67 | 48-fold |

| Compound 6b | 43 | 1831 | 43-fold |

| Compound 7a | 2.5 | 73 | 29-fold |

| Compound 7b | 31 | 1390 | 45-fold |

| Table 1: Comparative binding affinities of selected N-phenylpiperazine benzamide analogs for human D2 and D3 dopamine receptors. Lower Ki values indicate higher binding affinity. Data compiled from[8]. |

C. Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

1. Materials:

- Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

- Radioligand: [3H]-Spiperone (a potent D2 antagonist).

- Non-specific binding control: Haloperidol or Butaclamol (10 µM).

- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

- Test compounds (substituted benzamides) at various concentrations.

- 96-well microplates.

- Glass fiber filters (e.g., Whatman GF/C).

- Scintillation cocktail and a scintillation counter.

2. Procedure:

- Reaction Setup: In a 96-well plate, combine the assay buffer, cell membranes (typically 10-20 µg of protein per well), and the test compound at the desired concentration.

- Radioligand Addition: Add [3H]-Spiperone to each well at a final concentration close to its Kd value (e.g., 1-2 nM).

- Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle shaking to reach binding equilibrium.

- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

- Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding (wells with haloperidol/butaclamol) from the total binding (wells without competing ligand).

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. The Oncologic Frontier: Epigenetic Modulation through HDAC Inhibition

A more recent and highly promising application of substituted benzamides is in the field of oncology. Certain benzamide derivatives, such as Entinostat (MS-275), have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[9]

A. Mechanism of Action: Reversing Aberrant Gene Silencing in Cancer

HDACs remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[10] Benzamide-based HDAC inhibitors act by chelating the zinc ion in the active site of the enzyme, thereby preventing its deacetylase activity.[11]

The inhibition of HDACs leads to the accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes. This can trigger a variety of anticancer effects, including:

-

Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[10]

-

Induction of Apoptosis: Increased expression of pro-apoptotic proteins (e.g., Bim, Bak) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[10][12] HDAC inhibitors can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10][12][13]

-

Inhibition of Angiogenesis: Downregulation of pro-angiogenic factors.

-

Modulation of the Immune Response: Entinostat has been shown to enhance antitumor immune responses by downregulating regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1]

B. Structure-Activity Relationship (SAR) for Benzamide HDAC Inhibitors

The development of potent and selective benzamide HDAC inhibitors has been guided by key SAR principles:

-

Zinc-Binding Group: The ortho-amino benzamide moiety is a crucial feature, as the amino group and the amide carbonyl chelate the zinc ion in the HDAC active site.[9]

-

Linker Region: The length and rigidity of the linker connecting the zinc-binding group to the "cap" group influence isoform selectivity and pharmacokinetic properties.

-

Cap Group: A larger, often aromatic, cap group interacts with the surface of the enzyme, contributing to potency and selectivity. Modifications to the cap group can also be used to fine-tune physicochemical properties.

-

Lipophilicity: Lipophilicity has been identified as an important determinant of the activity of HDAC inhibitors.[11]

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of benzamide derivatives as HDAC1 inhibitors revealed that an increase in electron density around the benzamide ring enhances inhibitory activity.[14][15]

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |

| Entinostat (MS-275) | 0.93 | 0.95 | 1.80 |

| Compound 7j | 0.65 | 0.78 | 1.70 |

| Table 2: Comparative IC50 values of Entinostat and a novel benzamide derivative (7j) against Class I HDAC isoforms. Data from[9]. |

C. Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol outlines a common method for measuring the activity of HDAC enzymes and the inhibitory potential of test compounds.

1. Materials:

- Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3).

- Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter).

- Developer solution (contains a protease that cleaves the deacetylated substrate to release the fluorophore).

- Assay buffer (e.g., 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0).

- HDAC inhibitor control (e.g., Trichostatin A).

- Test compounds (substituted benzamides) at various concentrations.

- 96-well black microplates (for fluorescence reading).

- Fluorometric microplate reader.

2. Procedure:

- Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound, and the recombinant HDAC enzyme.

- Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

- Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

- Development: Stop the deacetylation reaction and initiate the development reaction by adding the developer solution to each well.

- Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for the cleavage of the deacetylated substrate.

- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

3. Data Analysis:

- Subtract the background fluorescence (wells without enzyme) from all readings.

- Calculate the percentage of HDAC activity in the presence of the test compound relative to the vehicle control.

- Plot the percentage of activity against the logarithm of the test compound concentration.

- Determine the IC50 value using non-linear regression analysis.

D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Materials:

- Cancer cell line of interest (e.g., MCF-7 breast cancer cells).

- Complete cell culture medium.

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

- Test compounds (substituted benzamides) at various concentrations.

- 96-well clear microplates.

- Spectrophotometric microplate reader.

2. Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48-72 hours).

- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

- Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

3. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

- Plot the percentage of viability against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration that reduces cell viability by 50%).

III. Gastrointestinal Applications: Prokinetic and Antiemetic Effects

Substituted benzamides, most notably metoclopramide and cisapride, have long been used for their prokinetic and antiemetic properties. Their mechanism of action in the gastrointestinal (GI) tract is distinct from their effects in the central nervous system.

A. Mechanism of Action: A Dual Role of 5-HT4 Agonism and D2 Antagonism

The prokinetic effects of these benzamides are primarily mediated by their agonist activity at serotonin 5-HT4 receptors on enteric neurons.[16] Activation of these receptors facilitates the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and enhances GI motility.[16][17] This leads to accelerated gastric emptying and increased lower esophageal sphincter pressure.[16]

The antiemetic effects of compounds like metoclopramide are attributed to their antagonist activity at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[18] The CTZ is a critical area for sensing emetic stimuli in the blood. By blocking D2 receptors in this region, metoclopramide reduces the signaling that leads to nausea and vomiting.[18] Some benzamides also exhibit antagonist activity at 5-HT3 receptors, which further contributes to their antiemetic properties.[18]

IV. Clinical Development and Future Perspectives

The diverse biological activities of substituted benzamides have led to their successful clinical development for a range of indications.

-

Psychiatry: Sulpiride and amisulpride are established treatments for schizophrenia and dysthymia in many countries.[4] The development of novel benzamides with tailored polypharmacology continues to be an active area of research.[19]

-

Oncology: The HDAC inhibitor Entinostat (MS-275) is in late-stage clinical development. A Phase III trial in combination with exemestane for hormone receptor-positive advanced breast cancer has shown a clinically meaningful improvement in overall survival.[20] The FDA has granted Breakthrough Therapy designation to this combination, highlighting its potential to address unmet medical needs.

-

Gastroenterology: While metoclopramide remains in use, the development of newer prokinetics has been hampered by off-target effects, such as the cardiac arrhythmias associated with cisapride.[16] Future efforts in this area will likely focus on developing more selective 5-HT4 agonists with improved safety profiles.

The enduring legacy and continued evolution of the substituted benzamide scaffold underscore its importance in modern drug discovery. The ability to fine-tune the pharmacological properties of these compounds through targeted chemical modifications ensures that they will remain a valuable source of new therapeutic agents for the foreseeable future. By understanding the intricate relationships between their structure, mechanism of action, and biological effects, researchers can continue to unlock the full therapeutic potential of this versatile chemical class.

References

- Cruz, M. P. (2011). Sulpiride for schizophrenia.

- Perreault, M. L., Hasbi, A., O'Dowd, B. F., & George, S. R. (2014). The dopamine D1-D2 receptor heteromer in striatal medium spiny neurons: evidence for a third distinct neuronal pathway in basal ganglia.

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.

- Schoemaker, H., Claustre, Y., Fage, D., Rouquier, L., Chergui, K., Curet, O., ... & Scatton, B. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. Journal of Pharmacology and Experimental Therapeutics, 280(1), 83-97.

- Wagner, T., Knippschild, U., & Wolff, J. E. (2019). Preclinical and clinical data of the histone deacetylase inhibitor entinostat (SNDX-275) in different tumor entities. International journal of molecular sciences, 20(18), 4545.

- Jiang, Z., Li, W., Li, J., Hu, X., Zhang, J., Li, Y., ... & Xu, B. (2024). Entinostat, a class I selective histone deacetylase inhibitor, plus exemestane for Chinese patients with hormone receptor-positive advanced breast cancer: An overall survival update and long-term safety from the randomised, double-blind, placebo-controlled, phase 3 trial. Journal of Clinical Oncology, 42(16_suppl), 1018-1018.

- Tonini, M., Candura, S. M., Messori, E., & Rizzi, C. A. (1995). The role of 5-HT4 receptors in the pharmacology of gastrointestinal prokinetic drugs. Pharmacological research, 31(5), 253-259.

- BenchChem. (2025). Benchmarking the Neuroleptic Activity of Novel Benzamides: A Comparative Guide. BenchChem Scientific Content.

- Quigley, E. M. (2007). Prokinetics in the management of functional gastrointestinal disorders. Journal of neurogastroenterology and motility, 13(3), 105.

- Ghelardini, C., Galeotti, N., & Bartolini, A. (1997). The role of the 5-HT4 receptor in the central and peripheral actions of the benzamide derivatives. Naunyn-Schmiedeberg's archives of pharmacology, 356(1), 1-7.

- Wang, H., D'Andrea, M. R., & de Voer, G. (2024).

- Zhang, C., & Lu, J. (2011).

- Urs, N. M., Bido, S., & Peterson, S. M. (2016). New concepts in dopamine D2 receptor biased signaling and implications for schizophrenia therapy.

- Syndax Pharmaceuticals. (2013).

- Perrault, G. H., Depoortere, R., & Sanger, D. J. (1997). Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity. Journal of Pharmacology and Experimental Therapeutics, 280(1), 73-82.

- Prezzavento, O., Campisi, A., & Ronsisvalle, S. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 29(1), 209.

- Fakhfouri, G., Zand, M., & Rahimian, R. (2016). Histone deacetylase inhibitors, intrinsic and extrinsic apoptotic pathways, and epigenetic alterations of histone deacetylases (HDACs) in hepatocellular carcinoma.

- Conference Correspondent. (2018). The Synergistic Antitumor Activity of Entinostat (MS-275) in Combination with Palbociclib (PD 0332991) in ER-Positive and TN Breast Cancer. Oncology Times, 40(11), 30.

- Kim, Y. S., Kim, J. H., & Shin, J. H. (2003). The dopamine D2 receptor regulates the development of dopaminergic neurons via extracellular signal-regulated kinase and Nurr1 activation. Journal of Neuroscience, 23(14), 5951-5958.

- Moro, S., & Bacilieri, M. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 29(1), 213.

- Antonio, T., Reith, M. E., & Schetz, J. A. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.

- Syndax Pharmaceuticals. (2013).

- Consensus. (n.d.).

- Valdés-Jiménez, A., & Caballero, J. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International journal of molecular sciences, 26(20), 9970.

- van der Weide, J. F., de Boer, P., & de Vente, J. (1998). 2-aminotetralin-derived substituted benzamides with mixed dopamine D2, D3, and serotonin 5-HT1A receptor binding properties: a novel class of potential atypical antipsychotic agents. Journal of medicinal chemistry, 41(16), 2977-2990.

- Kim, J., & Lee, K. (2013). Novel benzamide derivative and use thereof.

- Sahoo, B. M., & De, B. (2021). Hydroxamic Acid-Based HDAC. Turkish Journal of Pharmaceutical Sciences, 18(4), 488.

- Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.

- Massa, S., Mai, A., & Sbardella, G. (2010). Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives. Medicinal research reviews, 30(2), 229-275.

- Jia, H., & Wang, Y. (2025). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Advances, 15(13), 8863-8877.

Sources

- 1. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. mdpi.com [mdpi.com]

- 15. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dopamine D2-Like Receptor Family Signaling Pathways | R&D Systems [rndsystems.com]

- 17. The Synergistic Antitumor Activity of Entinostat (MS-275) in Combination with Palbociclib (PD 0332991) in ER-Positive and TN Breast Cancer - Conference Correspondent [conference-correspondent.com]

- 18. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. onclive.com [onclive.com]

Introduction: The Benzamide Scaffold and the Transformative Role of Halogenation

An In-Depth Technical Guide to the Structure-Activity Relationship of Halogenated Benzamides

Benzamides represent a cornerstone scaffold in medicinal chemistry and materials science. These molecules, characterized by a carboxamide group attached to a benzene ring, are prevalent in numerous biologically active compounds, including drugs, agrochemicals, and research probes.[1] Their synthetic accessibility and the ease with which they can be modified make them an attractive starting point for drug discovery programs.[2][3] The core structure provides a rigid platform for the precise spatial arrangement of functional groups, facilitating interactions with biological targets such as enzymes and receptors.

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzamide scaffold is a powerful and widely employed strategy in medicinal chemistry to modulate a compound's biological profile. Halogenation can profoundly influence a molecule's physicochemical properties, including:

-

Lipophilicity: Halogens, particularly chlorine and bromine, significantly increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.

-

Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

-

Binding Affinity: Halogens can participate in various non-covalent interactions, including hydrophobic and polar interactions.[4] A key interaction is the "halogen bond," a highly directional interaction between an electrophilic region on the halogen and a nucleophilic site on the target protein, which can significantly enhance binding affinity and selectivity.

-

Electronic Effects: The strong electron-withdrawing nature of halogens can alter the electronic distribution within the aromatic ring, influencing the acidity or basicity of nearby functional groups and modulating interactions with the target.[4]

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of halogenated benzamides across various therapeutic and industrial applications. We will delve into the specific effects of different halogens and their positional isomers on biological activity, discuss synthetic strategies, detail key experimental protocols for SAR evaluation, and provide insights into the rational design of next-generation halogenated benzamide derivatives.

Core Principles of Halogen Substitution in Benzamide SAR

The strategic placement of halogens on the benzamide ring system is a nuanced process. The choice of the halogen and its position (ortho, meta, or para) can lead to dramatically different biological outcomes. Understanding these relationships is fundamental to optimizing lead compounds.

General Structure and Key Interaction Points

The foundational benzamide structure offers multiple points for modification. The primary focus of this guide is on halogenation of the benzoyl ring, but modifications to the amine moiety are also crucial for tuning activity.

Caption: General structure of a halogenated benzamide.

The Role of Specific Halogens

-

Fluorine: Due to its small size and high electronegativity, fluorine is often used as a bioisostere for hydrogen. It can form strong hydrogen bonds and block metabolic pathways without significantly increasing molecular size. In some fungicidal benzamides, a 2-fluoro (ortho) substituent was found to be superior for inhibitory activity against various fungi.[5]

-

Chlorine: Chlorine provides a balance of size, lipophilicity, and electronic effects. It is a common choice for enhancing membrane permeability and can participate in favorable halogen bonding. Chlorinated benzamides have shown a wide range of activities, from antimicrobial to anticancer.[6][7]

-

Bromine & Iodine: These larger halogens are highly lipophilic and are potent halogen bond donors. Their introduction can lead to significant gains in potency. For example, in one study, the addition of an iodine atom to a compound led to a 1000-fold increase in potency, attributed to favorable electronic effects and interactions with the receptor site.[4]

Applications and SAR Insights

Halogenated benzamides have been successfully developed across multiple fields. The following sections explore the specific SAR for different biological activities.

Antimicrobial Activity

Halogenated benzamides have emerged as promising agents against both Gram-positive and Gram-negative bacteria.[8] A key target for some of these compounds is the FtsZ protein, which is essential for bacterial cell division.[9]

-

SAR Insights:

-

In a series of benzodioxane-benzamides, a 2,6-difluorobenzamide moiety was identified as a critical pharmacophore for FtsZ inhibition.[9]

-

The nature and position of the halogen on other parts of the molecule can modulate the spectrum of activity. For instance, certain substitutions can confer activity against multidrug-resistant Staphylococcus aureus (MRSA) and even mutated Escherichia coli strains.[8]

-

Studies on N-(benzo[d]thiazol-2-yl)benzamide isomers showed that chlorine substitution generally rendered the compounds less soluble in water, a factor that must be balanced with activity.[6]

-

Insecticidal and Fungicidal Activity

Benzamides are a well-established class of pesticides. Halogenation is key to the efficacy of many commercial products.

-

SAR Insights:

-

In a series of novel benzamides designed for pesticidal activity, compounds with a 2-fluoro substituent on the benzoyl ring demonstrated superior fungicidal activity against a panel of eight fungi.[5]

-

For larvicidal activity against mosquitos, specific halogenated benzamides showed 100% efficacy at 10 mg/L.[5][10] Interestingly, for some compounds, the position of the halogen substituent had little effect on larvicidal potency.[5]

-

The synthesis of N-(3-bromophenyl)-4-chlorobenzamide and N-(3-bromophenyl)-2-chlorobenzamide has been explored for developing alternative insecticides that are safe for humans and the environment.[11]

-

Anticancer Activity

The benzamide scaffold is present in several anticancer agents, including histone deacetylase (HDAC) inhibitors and inhibitors of protein-protein interactions.

-

SAR Insights:

-

For bis-benzamide inhibitors of the androgen receptor (AR), a nitro group at the N-terminus was found to be essential for biological activity.[12][13][14] This highlights that while halogenation is a key strategy, other substituents work in concert to determine overall activity.

-

In the development of HDAC inhibitors, the ortho-amino group on the benzamide moiety acts as a crucial zinc-binding group (ZBG), essential for chelating the zinc ion in the enzyme's active site.[15] Halogenation on other parts of the molecule is then used to fine-tune potency and selectivity.

-

Benzamide riboside (BR) and its analogues act as inhibitors of IMP dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanylates in proliferating cancer cells.[16]

-

The following table summarizes representative quantitative SAR data for halogenated benzamides against various targets.

| Compound Class | Halogen Substitution | Target/Assay | Activity (IC₅₀ / MIC / % Inhibition) | Reference |

| Pyridine-linked Benzamide | 2-F on Benzoyl Ring | Botrytis cinereal | 90.5% inhibition @ 50 mg/L | [10] |

| Pyridine-linked Benzamide | Unspecified | Mosquito Larvae | 100% mortality @ 10 mg/L | [5] |

| Bis-Benzamide | Varies (non-halogen) | PCa Cells (LNCaP) | IC₅₀ = 16 nM | [12][13] |

| Benzimidazole-based | Varies | N. gonorrhoeae | MIC values reported | [17] |

| HDAC Inhibitor | 4-Cl on linker | HDAC1 | IC₅₀ = 0.83 µM | [15] |

Experimental Design and Methodologies

A robust SAR study relies on well-designed synthetic protocols and reliable biological assays. The causality behind experimental choices is critical for generating meaningful data.

Workflow for SAR Investigation

The process of elucidating SAR is iterative, involving a continuous feedback loop between chemical synthesis and biological testing, often supported by computational modeling.

Caption: Iterative workflow for structure-activity relationship studies.

Protocol 1: General Synthesis of Halogenated Benzamides via Acylation

This protocol describes a common and reliable method for synthesizing N-substituted benzamides from a halogenated benzoyl chloride and a primary or secondary amine. The use of a base like pyridine is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Objective: To synthesize a target halogenated benzamide.

Materials:

-

Halogenated benzoyl chloride (1.0 eq)

-

Substituted amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (1.5 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stir plate, round-bottom flask, addition funnel, separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the substituted amine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve the halogenated benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the benzoyl chloride solution dropwise to the stirring amine solution over 15-20 minutes.

-

Causality Note: Dropwise addition at 0 °C is performed to control the exothermic reaction and prevent side product formation.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Self-Validation: Each washing step removes specific impurities. Successful separation is confirmed by pH testing of the aqueous layers.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure halogenated benzamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a halogenated benzamide against a bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To quantify the antibacterial activity of synthesized compounds.

Materials:

-

Synthesized halogenated benzamides dissolved in DMSO (e.g., 10 mg/mL stock)

-

Bacterial strain (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Ampicillin)

-

Negative control (DMSO vehicle)

-

Spectrophotometer or plate reader (optional)

Step-by-Step Procedure:

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Add 100 µL of MHB to wells 2-12. Add 200 µL of the compound stock solution (appropriately diluted from the DMSO stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (wells 1-11).

-

Controls (Self-Validation):

-

Well 11 (Growth Control): Add 100 µL of bacterial inoculum to 100 µL of MHB containing the same percentage of DMSO as the test wells. This well should show robust growth.

-

Well 12 (Sterility Control): Add 200 µL of uninoculated MHB. This well should remain clear.

-

A separate dilution series should be run for a known antibiotic as a positive control.

-

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

MIC Determination: Determine the MIC by visual inspection. The MIC is the lowest concentration well in which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

The structure-activity relationship of halogenated benzamides is a rich and dynamic field of study. Halogenation provides a powerful tool for medicinal chemists to fine-tune the properties of benzamide-based molecules, leading to the development of potent and selective agents for diverse applications. The strategic introduction of fluorine, chlorine, bromine, and iodine can modulate lipophilicity, block metabolic degradation, and introduce specific, high-affinity interactions like halogen bonding.

Future research will likely focus on several key areas:

-

Enhanced Selectivity: Leveraging computational tools to design halogenation patterns that confer selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects.

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets by incorporating different halogenated pharmacophores.

-

Novel Halogen Interactions: Exploring less common halogen interactions and their application in targeting challenging proteins.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of halogenated benzamides as therapeutic agents and industrial compounds will continue to be unlocked.

References

- Amines - NCERT. (n.d.). NCERT.

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). MDPI. Retrieved from [Link]

-

Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. (2023). National Institutes of Health (NIH). Retrieved from [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). National Institutes of Health (NIH). Retrieved from [Link]

-

Structure Activity Relationships. (2005). Drug Design Org. Retrieved from [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. (2023). MDPI. Retrieved from [Link]

-

Chemical structure - biological activity relationship in the group of benzamide compounds II. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. Retrieved from [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Publications. Retrieved from [Link]

-

Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. (2020). National Institutes of Health (NIH). Retrieved from [Link]

-

Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved from [Link]

-

A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (2019). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis and In Silico Evaluation of Potential Insecticide Activity of Benzamides. (2021). MDPI. Retrieved from [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). National Institutes of Health (NIH). Retrieved from [Link]

-

N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. Retrieved from [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2019). National Institutes of Health (NIH). Retrieved from [Link]

-

A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2019). University of Texas Southwestern Medical Center. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Methodical Approach to the Thermochemical Characterization of 2,4-Dichloro-6-methylbenzamide for Pharmaceutical Development

Foreword: The Imperative of Thermochemical Data in Modern Drug Development

In the landscape of pharmaceutical research and drug development, a molecule's therapeutic efficacy is but one facet of a multifaceted characterization process. The journey from a promising lead compound to a stable, safe, and manufacturable active pharmaceutical ingredient (API) is paved with rigorous physicochemical analysis. Among the most critical of these are the thermochemical properties of the molecule. Data such as enthalpy of formation, heat capacity, and thermal stability are not mere academic curiosities; they are foundational pillars upon which process safety, formulation stability, and ultimately, patient safety are built.[1][2] A comprehensive thermodynamic profile allows researchers to predict reaction energetics, identify potential thermal hazards during scale-up, and establish optimal conditions for storage and handling to ensure the drug product's integrity throughout its shelf life.[1][3]

This technical guide addresses the thermochemical characterization of 2,4-Dichloro-6-methylbenzamide, a compound for which, at the time of writing, extensive public data is not available. This absence of data presents a realistic scenario frequently encountered in drug development. Therefore, this document is structured not as a repository of existing values, but as a strategic guide outlining the essential experimental and computational methodologies required to generate this critical dataset from first principles. We will proceed with the authority and experience of a senior application scientist, explaining not just the "how" but the "why" behind each procedural choice, ensuring a robust and scientifically sound characterization.

Synthesis of this compound: Establishing the Starting Material

Before any thermochemical analysis can commence, a pure, well-characterized sample of the target compound is required. A logical and established synthetic route to N-substituted benzamides is the reaction of a corresponding benzoyl chloride with an amine. In this case, this compound can be synthesized by the reaction of 2,4-dichloro-6-methylbenzoyl chloride with ammonia.

The precursor, 2,4-dichloro-6-methylbenzoyl chloride, can be prepared from 2,4-dichloro-6-methylbenzoic acid. A standard method for this conversion is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[4]

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

The resulting this compound must be purified, typically by recrystallization or chromatography, and its identity and purity confirmed by standard analytical techniques (NMR, MS, elemental analysis) before proceeding with thermochemical measurements.

Experimental Determination of Thermochemical Properties

A multi-technique experimental approach is essential for a comprehensive understanding of the thermochemical landscape of this compound. The primary techniques employed are bomb calorimetry, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Standard Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation is a cornerstone thermochemical value, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic molecules, this is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter and then applying Hess's Law.[5][6][7]

Due to the presence of chlorine in the target molecule, special considerations are necessary. The combustion of chlorinated organic compounds produces corrosive products, primarily hydrochloric acid (HCl), which can damage standard calorimeters and complicate the analysis.[8] Therefore, a rotating-bomb calorimeter is the instrument of choice. This apparatus rotates during and after combustion to ensure that the acidic products are dissolved in a capture solution (e.g., water or a dilute arsenious oxide solution to reduce free chlorine to chloride ions), leading to a well-defined final state.[9][10]

-

Calibration: The energy equivalent (ε_calorim_) of the calorimeter system is determined by combusting a certified standard, typically benzoic acid, under identical conditions.

-

Sample Preparation: A precisely weighed pellet (approx. 1 g) of this compound is placed in a platinum crucible. A known length of fuse wire is connected to the electrodes, with a portion in contact with the sample.

-

Bomb Assembly: A specific volume (e.g., 1 mL) of distilled water or a suitable capture solution is added to the bottom of the bomb. The crucible is placed inside, and the bomb is sealed.

-

Pressurization: The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Post-Combustion Analysis: The bomb is depressurized, and the internal surfaces and solution are washed. The total amount of nitric acid (from residual atmospheric nitrogen) and hydrochloric acid formed is determined by titration.[9] The amount of unburned carbon (soot), if any, is quantified.

-

Calculations: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are then applied for the heat of formation of nitric and hydrochloric acids, and the heat of combustion of the fuse wire. This corrected value gives the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated using the relationship ΔH = ΔU + Δn_gas_RT.

-

Enthalpy of Formation Calculation: Hess's Law is applied using the balanced combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and HCl(aq)).

Illustrative Data Table (Values are hypothetical for demonstration)

| Parameter | Symbol | Illustrative Value | Unit |

| Mass of Sample | m_sample_ | 1.0152 | g |

| Energy Equivalent of Calorimeter | ε_calorim_ | 10150 | J/K |

| Corrected Temperature Rise | ΔT | 2.543 | K |

| Gross Heat of Combustion | q_gross_ | -25811.4 | J |

| Correction for HNO₃ | q_N_ | 25.1 | J |

| Correction for HCl | q_Cl_ | 150.3 | J |

| Correction for Fuse Wire | q_fuse_ | 45.8 | J |

| Standard Internal Energy of Combustion | ΔcU° | -20.5 | MJ/kg |

| Standard Enthalpy of Combustion | ΔcH° | -4185 | kJ/mol |

| Standard Enthalpy of Formation | ΔfH° | -250 | kJ/mol |

Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a critical parameter for heat transfer calculations in process design and for understanding the physical state of a material. DSC is a precise and widely used technique for determining heat capacity.[4][11][12] The methodology is standardized by ASTM E1269.[3][13][14][15]

-

Baseline Scan: An empty hermetically sealed aluminum pan and an empty reference pan are placed in the DSC cell. The temperature is scanned over the desired range (e.g., -50 °C to 200 °C) at a constant heating rate (e.g., 10 K/min). This scan measures the instrumental baseline.

-

Standard Scan: A precisely weighed sapphire disk (a standard reference material with a well-known heat capacity) is placed in the sample pan, and the scan is repeated under identical conditions.

-

Sample Scan: The sapphire standard is replaced with a precisely weighed sample of this compound in a new hermetically sealed pan. The scan is repeated for a final time.

-

Calculation: The heat flow (in mW) is measured as the vertical displacement between the sample/standard curve and the baseline curve at a given temperature. The specific heat capacity of the sample (Cp_sample_) is then calculated using the following equation:

Cp_sample_ = (D_sample_ / D_std_) × (m_std_ / m_sample_) × Cp_std_

where D is the vertical displacement, m is the mass, and Cp_std_ is the known specific heat capacity of sapphire at that temperature.

Thermal Stability and Decomposition by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][16] It is invaluable for determining the thermal stability of a pharmaceutical compound, identifying decomposition pathways, and assessing the presence of volatiles like water or residual solvents.[1][17][18]

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in an open TGA pan (e.g., alumina or platinum).

-

Experimental Setup: The pan is placed in the TGA furnace. The system is purged with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 K/min) from ambient temperature to a temperature beyond its complete decomposition (e.g., 600 °C).

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition (T_onset_) is a key indicator of thermal stability. The temperatures at which 5% or 10% mass loss occurs are also commonly reported. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to distinguish between different decomposition steps.

Illustrative TGA/DTG Curve Interpretation

Caption: Idealized TGA and DTG curves showing thermal decomposition.

The presence of chloro and methyl substituents on the benzamide scaffold will influence its decomposition. Electron-withdrawing groups like chlorine can stabilize the aromatic ring, potentially increasing the decomposition temperature.[19] However, the overall decomposition is complex and may involve fragmentation of the amide bond, cleavage of C-Cl bonds, or reactions involving the methyl group. Analysis of the evolved gases from the TGA furnace using a coupled mass spectrometer (TGA-MS) can provide invaluable insight into the decomposition mechanism and identify potentially toxic byproducts.

Computational Thermochemistry: An In Silico Approach

In parallel with experimental work, modern computational chemistry offers a powerful, cost-effective, and often highly accurate means of determining thermochemical data. High-level ab initio methods like the Gaussian-n (Gn) theories are particularly well-suited for calculating gas-phase enthalpies of formation.

Gas-Phase Enthalpy of Formation via G4 Theory

Gaussian-4 (G4) theory is a composite quantum chemical method that approximates a very high-level calculation through a series of lower-level calculations, yielding results that are often within "chemical accuracy" (± 4 kJ/mol) of experimental values.[6] The most common approach is the atomization method.

-

Geometry Optimization: The 3D structure of this compound is optimized at the B3LYP/6-31G(2df,p) level of theory.

-

Vibrational Frequencies: A frequency calculation is performed at the same level to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry (e.g., CCSD(T), MP4, MP2) with various large basis sets.

-

G4 Energy Calculation: The G4 energy is computed by combining the results of the previous steps with empirical higher-level corrections.

-

Atomization Energy (ΣD₀): The total atomization energy at 0 K is calculated by subtracting the G4 energies of the constituent atoms (C, H, N, O, Cl) from the G4 energy of the molecule.

-

Enthalpy of Formation at 0 K (ΔfH°₀): This is calculated using the atomization energy and the experimental enthalpies of formation of the gaseous atoms at 0 K.

-

Enthalpy of Formation at 298.15 K (ΔfH°₂₉₈): The value is corrected to 298.15 K by calculating the thermal enthalpy correction (H₂₉₈ - H₀) for the molecule and subtracting the known thermal corrections for the elements in their standard states.

Caption: Workflow for calculating enthalpy of formation using G4 theory.

Conclusion: A Synergistic Approach to Thermochemical Characterization

The thermochemical characterization of a new pharmaceutical entity like this compound is a non-trivial but essential undertaking. In the absence of pre-existing data, a systematic and integrated approach combining rigorous experimental measurements with high-accuracy computational methods provides the most reliable and comprehensive dataset. Bomb calorimetry provides the benchmark enthalpy of formation, DSC yields crucial data on heat capacity and phase behavior, and TGA defines the limits of thermal stability. Concurrently, computational methods like G4 theory not only validate experimental findings but can also provide data that is difficult or hazardous to obtain in the lab.

This dual-pronged, self-validating system of inquiry ensures the highest level of scientific integrity. The resulting thermochemical data are fundamental to ensuring the safety of chemical processes, the stability of the final drug product, and the overall success of the drug development program. It is through this diligent application of first principles that we transform a novel chemical entity into a safe and reliable therapeutic.

References

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

LibreTexts Chemistry. (2023). Hess's Law. [Link]

-

Garbett, N. C., & Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 7(4), 299–314. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. [Link]

-

Suntsova, M. A., & Dorofeeva, O. V. (2011). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. Structural Chemistry, 22(4), 859-870. [Link]

-

SciMed. (n.d.). Introduction to Bomb Calorimetry. [Link]

-

WorldofTest.com. (2023). Bomb Calorimetry Testing: A Complete How-To Guide. [Link]

-

Lafayette College. (2013). Thermophysical characterization: Bomb calorimeter (Standard Operating Procedure). [Link]

-

Yavuz, S., et al. (2022). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Hitit Journal of Science and Engineering, 9(1), 19-25. [Link]

-

Yang, X., et al. (2002). CONSTRUCTION OF A ROTATING-BOMB COMBUSTION CALORIMETER AND MEASUREMENT OF THERMAL EFFECTS. Journal of Thermal Analysis and Calorimetry, 68(1), 311-318. [Link]

-

Ameta, R. K., et al. (2017). An Interaction Study of Chloro and Alkyl Substituted Benzylamine with DPPH through UV Spectrophotometric and Physicochemical Methods. Journal of Solution Chemistry, 46(1), 45-62. [Link]

-

Dorofeeva, O. V., & Suntsova, M. A. (2012). Use of G4 Theory for the Assessment of Inaccuracies in Experimental Enthalpies of Formation of Aromatic Nitro Compounds. The Journal of Physical Chemistry A, 116(11), 3024-3035. [Link]

-

ASTM International. (2018). E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]

-

da Silva, M. A. V. R., et al. (2010). Experimental and computational study on the molecular energetics of indoline and indole. The Journal of Physical Chemistry A, 114(45), 12197-12204. [Link]

-

Ochterski, J. W. (2000). Thermochemistry in Gaussian. [Link]

-

WorldofTest.com. (2023). Bomb Calorimetry Testing: A Complete How-To Guide. [Link]

-

TA Instruments. (n.d.). Heat Capacity Measurements at High Temperatures Using Simultaneous DSC-TGA SDT650. [Link]

-